molecular formula C16H17NO6S B11080311 (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid

(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid

Cat. No.: B11080311
M. Wt: 351.4 g/mol
InChI Key: KRVAMTIHIOPOLY-UHFFFAOYSA-N
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Description

(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid is a sulfonamide derivative featuring a phenylacetic acid backbone substituted with a 2,5-dimethoxyphenylsulfonamide group. Sulfonamides are widely studied for their therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name

2-[4-[(2,5-dimethoxyphenyl)sulfonylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-22-13-7-8-14(23-2)15(10-13)24(20,21)17-12-5-3-11(4-6-12)9-16(18)19/h3-8,10,17H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVAMTIHIOPOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 4-aminophenylacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-aminophenylacetic acid attacks the sulfonyl chloride, resulting in the formation of the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by modulating signal transduction processes.

Comparison with Similar Compounds

Data Table: Key Structural and Inferred Properties of Analogs

Compound Name Substituents on Sulfonamide Phenyl Key Functional Group Inferred logP Potential Activity
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid (Target) 2,5-dimethoxy Phenylacetic acid ~2.5 Anti-inflammatory
(4-{[(3,5-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid () 3,5-dichloro Phenylacetic acid ~3.8 Antimicrobial/Anticancer
(2R)-{[(4-Methylphenyl)sulfonyl]amino}(phenyl)acetic acid () 4-methyl Phenylacetic acid ~2.9 Metabolic stability
{[(2,5-dimethoxyphenyl)sulfonyl]amino}acetic acid () 2,5-dimethoxy Acetic acid ~1.8 Moderate activity

Biological Activity

(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structure includes a sulfonamide group attached to a phenyl ring and an acetic acid moiety, which may influence its biological activity. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and comparative analyses with structurally similar compounds.

Structural Overview

The compound features:

  • Sulfonamide Group : Known for its role in antibacterial activity.
  • Dimethoxyphenyl Ring : May enhance interaction with biological targets.
  • Acetic Acid Moiety : Contributes to the overall pharmacological properties.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The presence of the dimethoxyphenyl and sulfonamide groups suggests potential interactions with various biological targets such as enzymes or receptors.

The mechanism of action is primarily hypothesized to involve:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes, particularly those involved in bacterial cell wall synthesis.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways.

Comparative Analysis

A comparative analysis of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid with other structurally similar compounds reveals insights into its potential efficacy:

Compound NameStructural FeaturesBiological Activity
SulfanilamideSulfonamide group; amino groupAntibacterial
AcetaminophenHydroxyl group; acetic acid componentAnalgesic; antipyretic
2-Amino-5-methylbenzenesulfonamideAmino group; sulfonamideAntimicrobial
4-Aminobenzoic AcidAmino group; carboxylic acidUsed in dyes; potential drug candidate

Case Studies and Research Findings

Recent studies have focused on the biological implications of related compounds. For instance:

  • Inhibition Studies : A study demonstrated that compounds with similar sulfonamide structures effectively inhibited bacterial growth in vitro, suggesting a potential application for (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid in treating infections .
  • Pharmacokinetic Properties : Research indicates that the presence of methoxy groups can significantly influence the pharmacokinetic properties of related compounds, enhancing their bioavailability and therapeutic efficacy .
  • Neuropharmacology : Investigations into related phenylpiperidine compounds have shown promising results in modulating serotonin receptors, indicating that (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid may also exhibit neuropharmacological effects .

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